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Compound of Interest

Compound Name: CYP51-IN-9

cat. No.: B1497923

In-Depth Technical Guide: CYP51-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYP51-IN-9 is a potent, synthetic small molecule inhibitor of the enzyme lanosterol 14a-
demethylase (CYP51). As a derivative of the widely-used antifungal agent fluconazole, it
belongs to the azole class of antifungals. These agents function by disrupting the biosynthesis
of ergosterol, a critical component of the fungal cell membrane. This guide provides a
comprehensive overview of the chemical structure, properties, and biological activity of CYP51-
IN-9, along with detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

CYP51-IN-9, systematically named 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-allyl-N-
(4-bromobenzyl)amino)-2-propanol, is the compound designated as 1i in the primary literature
by Chai et al. (2009). Its chemical identity and properties are summarized below.
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Property

Value

IUPAC Name

1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-
(N-allyl-N-(4-bromobenzyl)amino)-2-propanol

Molecular Formula C21H21BrFz2N4O

Molecular Weight 463.32 g/mol

CAS Number 1155361-07-1

Appearance White to off-white solid
FC1=CC=C(C(CN2N=CN=C2)

SMILES
(CN(CC3=CC=C(C=C3)Br)CC=C)0)C(F)=C1

N Soluble in DMSO and other organic solvents.
Solubility

Poorly soluble in water.

Mechanism of Action and Signaling Pathway

CYP51-IN-9 exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme,

lanosterol 14a-demethylase (CYP51 or Ergl1p). This enzyme is a crucial component of the

ergosterol biosynthesis pathway.

The mechanism of action involves the nitrogen atom in the triazole ring of CYP51-IN-9 binding

to the heme iron atom in the active site of the CYP51 enzyme. This coordination prevents the

natural substrate, lanosterol, from binding and undergoing demethylation. The inhibition of this

step leads to the depletion of ergosterol and the accumulation of toxic 14a-methylated sterol

precursors in the fungal cell membrane. This disruption of membrane integrity and function

ultimately inhibits fungal growth and leads to cell death.
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Mechanism of action of CYP51-IN-9 in the ergosterol biosynthesis pathway.

Experimental Protocols
Synthesis of CYP51-IN-9

The synthesis of CYP51-IN-9 is achieved through a multi-step process, with the key final step
involving the reaction of an epoxide intermediate with the appropriate amine. The following is a
representative protocol based on the synthesis of analogous compounds.

Step 1: Synthesis of the Epoxide Intermediate
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e To a solution of 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone in a suitable solvent such
as a mixture of DMSO and tetrahydrofuran (THF), add trimethylsulfoxonium iodide.

e Cool the mixture in an ice bath and add sodium hydride portion-wise.

» Allow the reaction to warm to room temperature and stir until completion, monitored by thin-
layer chromatography (TLC).

e Quench the reaction with a saturated aqueous solution of ammonium chloride and extract
the product with an organic solvent like ethyl acetate.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

» Purify the crude product by column chromatography to yield the epoxide intermediate: 1-(2-
(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole.

Step 2: Synthesis of the Amine Intermediate

e To a solution of 4-bromobenzylamine in a suitable solvent like acetonitrile, add allyl bromide
and a base such as potassium carbonate.

 Stir the reaction mixture at room temperature until completion (monitored by TLC).
« Filter the reaction mixture and concentrate the filtrate under reduced pressure.

o Purify the crude product by column chromatography to yield N-allyl-N-(4-
bromobenzyl)amine.

Step 3: Synthesis of CYP51-IN-9

e Dissolve the epoxide intermediate and the amine intermediate in a suitable solvent such as
ethanol.

e Heat the reaction mixture to reflux and stir for several hours until the reaction is complete
(monitored by TLC).

e Cool the reaction mixture to room temperature and concentrate under reduced pressure.
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o Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain CYP51-IN-9 as a solid.

o Characterize the final product by *H NMR, 3C NMR, and mass spectrometry.
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 To cite this document: BenchChem. [CYP51-IN-9 chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1497923#cyp51-in-9-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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